molecular formula C21H22N6O B2513938 N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-89-9

N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2513938
CAS No.: 955304-89-9
M. Wt: 374.448
InChI Key: JSISRSYRSNZKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound that belongs to the class of pyrimidine derivatives . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Scientific Research Applications

Synthesis and Biological Activities

N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine belongs to a broader class of compounds that have been synthesized and evaluated for their biological activities. For example, compounds within the pyrazolo[1,5-a]pyrimidine and related families have been explored for their cytotoxic and antimicrobial properties.

  • Cytotoxicity and Anti-cancer Activities : Some derivatives have been synthesized and screened for their in vitro cytotoxic activity against cancer cells, demonstrating promising results in inhibiting cell growth. For instance, novel pyrazolo[1,5-a]pyrimidines and Schiff bases were investigated for their cytotoxicity against four human cancer cell lines, providing insights into the structure-activity relationship that could guide the development of new anticancer agents (Hassan et al., 2015).

  • Antimicrobial Properties : Derivatives have also been evaluated for their antimicrobial efficacy against various bacteria and fungi, with some compounds showing moderate to high antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains (Murthy et al., 2012).

Chemical Synthesis and Material Science Applications

The structural diversity and modifiability of N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine make it a valuable scaffold in the synthesis of complex molecules and materials.

  • Regioselective Synthesis : Research has been conducted on the regioselective synthesis of pyrazolo[1, 5-a]pyrimidine analogs, highlighting methodologies that afford high yields and selectivity, which is crucial for the development of compounds with specific biological activities (Kaping et al., 2016).

  • Synthesis of Fluorophores : Pyrazolo[1,5- a]pyrimidines have been used as intermediates for the synthesis of functional fluorophores, indicating their potential in the development of novel fluorescent probes for biological and environmental applications (Castillo et al., 2018).

Properties

IUPAC Name

4-N-(3-methoxyphenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-3-12-22-21-25-19(24-15-8-7-11-17(13-15)28-2)18-14-23-27(20(18)26-21)16-9-5-4-6-10-16/h4-11,13-14H,3,12H2,1-2H3,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSISRSYRSNZKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.